molecular formula C13H21N5O2 B10784557 Etamiphylline CAS No. 59547-58-9

Etamiphylline

Cat. No.: B10784557
CAS No.: 59547-58-9
M. Wt: 279.34 g/mol
InChI Key: AWKLBIOQCIORSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etamiphylline involves the reaction of theophylline with diethylaminoethyl chloride. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Etamiphylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Etamiphylline has been explored in various scientific research applications:

Mechanism of Action

The exact mechanism of action of Etamiphylline is not well-documented. as a xanthine derivative, it is believed to act by inhibiting phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and relaxation of smooth muscles. The molecular targets include adenosine receptors and phosphodiesterase enzymes .

Comparison with Similar Compounds

Comparison:

    Theophylline: More potent and widely used as a bronchodilator compared to Etamiphylline.

    Aminophylline: Has better solubility and is often used in intravenous formulations.

This compound’s uniqueness lies in its specific chemical structure, which differentiates it from other xanthine derivatives. its poor efficacy in clinical trials limits its therapeutic applications .

Properties

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKLBIOQCIORSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17140-68-0 (mono-hydrochloride)
Record name Etamiphyllin [INN]
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DSSTOX Substance ID

DTXSID10861866
Record name Etaminophylline
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Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etamiphylline
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CAS No.

314-35-2, 59547-58-9
Record name Etamiphyllin
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Record name Etamiphyllin [INN]
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Record name Etamiphyllin heparinate
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Record name ETAMIPHYLLIN
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Melting Point

75 °C
Record name Etamiphylline
Source Human Metabolome Database (HMDB)
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